molecular formula C17H21N5O3S B3016240 3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole CAS No. 1219905-71-1

3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole

Cat. No.: B3016240
CAS No.: 1219905-71-1
M. Wt: 375.45
InChI Key: AEZPUNPSIICZEP-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole features a sulfonamide-linked isoxazole core conjugated to a piperazine ring bearing a 1-methyl-benzimidazole substituent. While direct biological data for this compound are absent in the provided evidence, structural analogs highlight its likely applications in targeting enzymes or nuclear receptors .

Properties

IUPAC Name

3,5-dimethyl-4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-12-16(13(2)25-19-12)26(23,24)22-10-8-21(9-11-22)17-18-14-6-4-5-7-15(14)20(17)3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZPUNPSIICZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The target compound’s structural uniqueness lies in its isoxazole-sulfonyl-piperazine-benzimidazole architecture. Key comparisons with related molecules include:

Triazole-Imidazole Derivatives (C1–C9, )
  • Core Structure : 1,2,4-triazole fused with two imidazole rings.
  • Substituents : 4',5'-diphenyl groups on imidazole and variable substituents (e.g., halides, methoxy) at the 2'-position.
  • Synthesis: One-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole under reflux with ceric ammonium nitrate (CAN) catalysis .
  • Bioactivity : Demonstrated antibacterial and antifungal activities, likely due to the electron-deficient triazole core enhancing microbial membrane interaction .
Thiazole-Pyrazole Derivatives (Compounds 4 and 5, )
  • Core Structure : Thiazole linked to a pyrazole-triazole system.
  • Substituents : Fluorophenyl groups at multiple positions.
  • Structural Features : Isostructural crystallization (triclinic, P̄1 symmetry) with near-planar conformations, except for one perpendicular fluorophenyl group. This rigidity may influence binding to planar biological targets .
Isoxazole-Sulfonyl Analogue (18c, )
  • Core Structure : 3,5-dimethylisoxazole with a sulfonyl-linked piperazine.
  • Substituents : o-Tolyl group on piperazine and a thioether side chain.
  • Synthesis : Utilizes NaH/THF for thiol coupling, differing from the target compound’s presumed sulfonylation route.
  • Bioactivity : Acts as a nuclear androgen receptor antagonist, suggesting the isoxazole-sulfonyl motif aids in receptor binding .

Structural and Conformational Insights

  • Planarity : ’s thiazole-pyrazole derivatives exhibit near-planar conformations, which are critical for π-π stacking in target binding. The target compound’s isoxazole and benzimidazole groups may adopt similar planar orientations, enhancing receptor interaction .
  • Substituent Effects: The 1-methyl group on benzimidazole in the target compound likely reduces metabolic degradation compared to unsubstituted analogs.

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